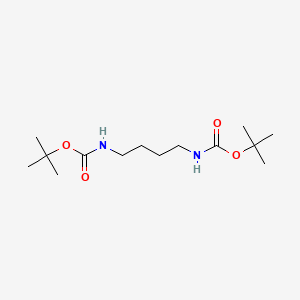
N,N'-Di-Boc-1,4-butanediamine
Overview
Description
N,N’-Di-Boc-1,4-butanediamine, also known as tert-butyl butane-1,4-diyldicarbamate, is a chemical compound with the CAS Number 33545-97-0 . It has a molecular weight of 288.39 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of N,N’-Di-Boc-1,4-butanediamine involves several steps. The compound can be synthesized from N-(4-bromobutyl)- or N-(3-bromopropyl)phthalimide, using KF-Celite in acetonitrile under reflux for 3 hours . This is followed by the addition of (Boc)2O in acetonitrile for 12 hours . The resulting product is then treated with hydrazine in methanol under reflux for 3 hours . Finally, formaldehyde and CuBr are added in the presence of diisopropylamine in dioxane under reflux for 2 hours .Molecular Structure Analysis
The InChI code for N,N’-Di-Boc-1,4-butanediamine is1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
N,N’-Di-Boc-1,4-butanediamine is a reagent type: cross-linking reagent . It is used in the preparation of pharmacologically active compounds and spermidine analogues . It also introduces a C4-spacer .Physical and Chemical Properties Analysis
N,N’-Di-Boc-1,4-butanediamine has a refractive index of n20/D 1.460 and a density of 0.984 g/mL at 20 °C . It is a white to yellow solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
N,N'-Di-Boc-1,4-butanediamine is utilized in the synthesis of biologically active compounds, particularly in the development of new pharmaceuticals. Its role in the synthesis of carboranes, a class of compounds known for their application in boron neutron capture therapy (BNCT) for cancer treatment, highlights its importance. Carboranes offer unique chemical and physical properties, making them suitable for creating novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002).
Biocatalysis and Bioengineering
Research has demonstrated the capability of engineered strains of Escherichia coli to directly produce 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, a process that involves metabolic engineering and synthetic biology. This work underlines the potential of this compound derivatives in facilitating the biosynthesis pathways necessary for the microbial production of BDO, a valuable industrial chemical (Yim et al., 2011).
Asymmetric Synthesis
The compound is integral to the asymmetric synthesis of amines, serving as a precursor or intermediate in the preparation of enantiomerically enriched molecules. This application is crucial in the pharmaceutical industry, where the synthesis of chiral compounds with high purity is often required. For example, N-tert-butanesulfinyl imines, which can be derived from this compound, are used as versatile intermediates for the asymmetric synthesis of a wide range of amines, including pharmaceuticals (Ellman et al., 2002).
Boron Chemistry in Medical Applications
The synthesis of boron-containing compounds for medical applications, such as BNCT for cancer treatment, is another significant area of research. This compound derivatives are useful in creating boron-based compounds that can be used as agents in BNCT. This therapy represents a targeted approach to cancer treatment, utilizing boron-containing compounds to deliver lethal doses of radiation to tumor cells selectively (Ali et al., 2020).
Safety and Hazards
N,N’-Di-Boc-1,4-butanediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
The role of N,N’-Di-Boc-1,4-butanediamine in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in modifying iron oxide nanoparticles for imaging and drug delivery .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLAYXMYQYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


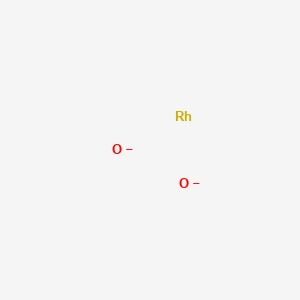

![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
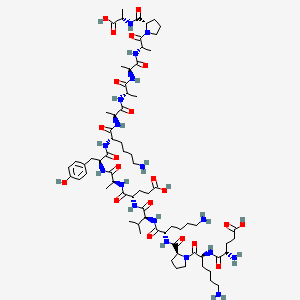
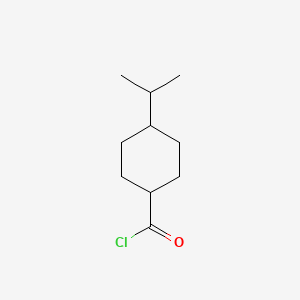
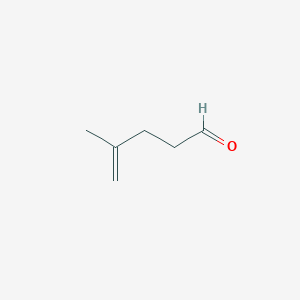

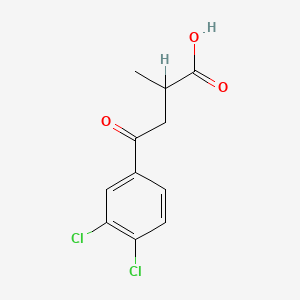
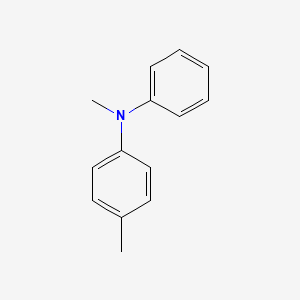
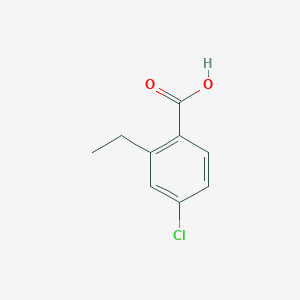
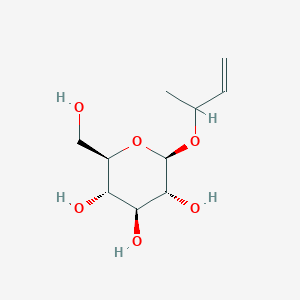
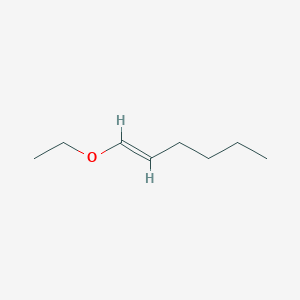
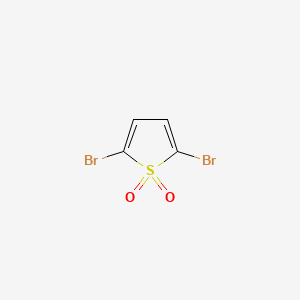
![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)
